1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C11H9N3O4 and a molecular weight of 247.21 g/mol This compound features a pyrazole ring substituted with a benzyl group at the first position, a nitro group at the third position, and a carboxylic acid group at the fifth position
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This interaction with its targets could result in changes in the cellular environment, leading to the observed biological effects.
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to influence a wide range of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects, among others .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Preparation Methods
The synthesis of 1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl hydrazine with ethyl acetoacetate to form a pyrazole intermediate, followed by nitration and subsequent carboxylation . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and the carboxylation step may require the use of carbon dioxide under pressure .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and alcohols. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.
Scientific Research Applications
1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Material Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
1-Benzyl-3-nitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds such as:
1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a methyl group instead of a nitro group, which affects its reactivity and biological activity.
1-Benzyl-3-nitro-1H-imidazole-4-carboxylic acid: This compound has an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2-benzyl-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-6-10(14(17)18)12-13(9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCFKHJXPFKGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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